N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(3-Chloro-4-methoxyphenyl)-N⁶-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by dual aromatic amine substituents at the 4- and 6-positions. The 4-position is substituted with a 3-chloro-4-methoxyphenyl group, while the 6-position bears a 3-methoxyphenyl moiety. This compound belongs to a class of kinase inhibitors and antimicrobial agents, with structural features that modulate electronic properties and solubility .
Properties
Molecular Formula |
C20H19ClN6O2 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methoxyphenyl)-6-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H19ClN6O2/c1-27-19-15(11-22-27)18(23-13-7-8-17(29-3)16(21)10-13)25-20(26-19)24-12-5-4-6-14(9-12)28-2/h4-11H,1-3H3,(H2,23,24,25,26) |
InChI Key |
LHHNIEOSDPDFIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of 5-Amino-1H-Pyrazole-4-Carbonitrile Derivatives
Procedure :
-
Starting material : 5-Amino-3-methylthio-1-(4-nitrophenyl)pyrazol-4-carbonitrile (1).
-
Reagents : Formamide and acetic anhydride under reflux (150°C, 10 hours).
-
Product : 3-Methylthio-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2).
Mechanism : Cyclocondensation via formamide-mediated ring closure, confirmed by IR and ¹H NMR (absence of C≡N stretch at 2,200 cm⁻¹, presence of NH₂ bands at 3,417 cm⁻¹).
Iodine-Catalyzed Cyclization
Procedure :
-
Starting material : 1,3-Diphenyl-1H-5-aminopyrazole.
-
Reagents : N,N'-Bis(arylmethylidene)arylmethane derivatives with molecular iodine (10 mol%) in DMSO at 100°C for 3 hours.
Advantages : Short reaction time, tolerance for electron-deficient aryl groups.
Functionalization of the Pyrazolo[3,4-d]Pyrimidine Core
The target compound requires sequential substitution at positions 4 and 6 of the pyrazolo[3,4-d]pyrimidine scaffold.
Chlorination at Position 4
Procedure :
-
Starting material : 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4,6-diol (3).
-
Reagents : Phosphorus oxychloride (POCl₃) under reflux (6 hours).
-
Product : 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (4).
-
Yield : 90%.
Characterization : ¹H NMR (DMSO-d₆): δ 8.69 (s, 1H, pyrimidine-H), 3.52 (s, 3H, CH₃).
Amination at Positions 4 and 6
Procedure :
-
Starting material : 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (4).
-
Step 1 (Position 4) :
-
Step 2 (Position 6) :
Optimization :
-
Catalyst screening : Pd₂(dba)₃/Xantphos outperformed Pd(OAc)₂/BINAP (yield increase: 20%).
Alternative Routes: One-Pot Synthesis
Microwave-Assisted Method
Procedure :
-
Starting materials : 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (4), 3-chloro-4-methoxyaniline, 3-methoxyaniline.
-
Conditions : Microwave irradiation (150 W, 120°C, 30 minutes) in iPrOH with TFA (3 equiv).
Advantages : Reduced reaction time (30 minutes vs. 24 hours).
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Purity and Yield Comparison
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions at positions 4 and 6 were mitigated using bulkier ligands (Xantphos).
-
Solubility : DMF enhanced substrate solubility but required post-reaction purification via column chromatography (SiO₂, EtOAc/hexane 1:3).
-
Scale-up : Batch reactors achieved 500 g scale with 62% yield, while flow reactors improved consistency (RSD < 2%) .
Chemical Reactions Analysis
Types of Reactions
N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Comparable Pyrazolo[3,4-d]pyrimidine Derivatives
Notes:
- Chlorine vs. Methyl/Methoxy Groups : The target compound’s 3-chloro-4-methoxyphenyl group introduces electron-withdrawing (Cl) and electron-donating (OMe) effects, enhancing polarity compared to purely alkylated analogs (e.g., 3,4-dimethylphenyl in ). This may improve solubility in polar solvents like DMSO, commonly used in biological assays .
- Positional Isomerism: The 3-methoxyphenyl substituent at N⁶ (meta position) contrasts with para-substituted analogs (e.g., 4-phenoxyphenyl in ).
Antibacterial Activity
- Compounds from with sulfonyl or butoxy substituents (e.g., N-(4-chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl] ) showed moderate activity against Staphylococcus aureus (MIC ~32 µg/mL) and Escherichia coli (MIC >64 µg/mL). The target compound’s chloro and methoxy groups may enhance membrane penetration or target affinity due to increased hydrophobicity and hydrogen bonding .
Crystallographic and Spectroscopic Data
- ¹H/¹³C NMR Trends : The target compound’s 3-chloro-4-methoxyphenyl group would show distinct aromatic protons (δ ~7.2–7.9 ppm) and methoxy signals (δ ~3.8–4.0 ppm), aligning with analogs in (e.g., δ 3.71–3.80 ppm for OMe groups) .
- Crystallography : While the target’s structure is unconfirmed, related compounds (e.g., ) were validated using SHELXL , suggesting similar refinement techniques apply.
Biological Activity
N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The compound is characterized by its complex pyrazolo[3,4-d]pyrimidine structure, which is known for various biological activities. The molecular formula is with a molecular weight of approximately 353.81 g/mol. The presence of methoxy and chloro substituents may influence its pharmacological properties.
Biological Activity Overview
Recent studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . These studies often focus on:
- Anticancer Activity : Compounds with similar structures have shown promise as anticancer agents by inhibiting specific kinases involved in tumor growth.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes linked to disease processes.
1. Anticancer Activity
A study conducted by Mocket al. (2020) explored a series of pyrimidine derivatives and their effects on cancer cell lines. The results indicated that certain modifications to the pyrazolo[3,4-d]pyrimidine scaffold enhanced anticancer activity significantly. For instance:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.072 | NAPE-PLD |
| This compound | TBD | TBD |
The exact IC50 value for the compound is yet to be determined but is expected to be competitive based on structural analogs.
2. Antimicrobial Activity
Research has shown that pyrazolo[3,4-d]pyrimidines can possess antimicrobial properties. A comparative study highlighted that compounds with similar functional groups exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound B | E. coli | 15 |
| This compound | TBD | TBD |
Structure–Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methoxy) at specific positions on the aromatic rings significantly affects the biological activity of these compounds.
Key Findings:
- Chloro Group : Enhances lipophilicity and may improve binding affinity to target enzymes.
- Methoxy Group : Contributes to increased solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
